(E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar anthracene ring system, the polar cyanoprop-2-enamide group, and the nonpolar benzyl group. The presence of the chlorine atom would add an element of polarity and could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich anthracene ring and the polar cyanoprop-2-enamide group. The chlorine atom could potentially be a site for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The anthracene moiety would likely confer stability and rigidity, while the cyanoprop-2-enamide group would add polarity. The presence of the chlorine atom could influence the compound’s solubility and reactivity .Mechanism of Action
Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s intended for use in a biological context, the anthracene moiety could potentially intercalate into DNA, while the cyanoprop-2-enamide group could potentially undergo reactions with biological nucleophiles .
Future Directions
The future directions for research on this compound would likely depend on its intended application. If it shows promising activity in a particular area (such as medicinal chemistry or materials science), future work could involve further optimization of the structure, investigation of the mechanism of action, and detailed studies of its physical and chemical properties .
Properties
IUPAC Name |
(E)-N-benzyl-3-(10-chloroanthracen-9-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O/c26-24-21-12-6-4-10-19(21)23(20-11-5-7-13-22(20)24)14-18(15-27)25(29)28-16-17-8-2-1-3-9-17/h1-14H,16H2,(H,28,29)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGPPCRLGLQTOH-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C3C=CC=CC3=C(C4=CC=CC=C42)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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